molecular formula C4H10ClNO2S B2511947 4-Imino-1,4-oxathiane 4-oxide;hydrochloride CAS No. 2377035-65-7

4-Imino-1,4-oxathiane 4-oxide;hydrochloride

Cat. No. B2511947
CAS RN: 2377035-65-7
M. Wt: 171.64
InChI Key: VPLCTMQJBMMESA-UHFFFAOYSA-N
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Description

The compound 4-Imino-1,4-oxathiane 4-oxide;hydrochloride is a derivative of 1,4-oxathiane, a heterocyclic compound containing sulfur and oxygen. This particular derivative is characterized by the presence of an imino group (NH) and an oxide group attached to the oxathiane ring. The hydrochloride indicates the presence of an additional hydrogen chloride component, which may be relevant for the compound's solubility or reactivity.

Synthesis Analysis

The synthesis of related 1,4-oxathiane derivatives has been explored in various studies. For instance, 1,4-Oxathian-2-one was synthesized through oligomerization followed by catalytic depolymerization, although the specific oxide derivative 4-Imino-1,4-oxathiane 4-oxide was not obtained through this method . Another approach to synthesizing oxathiane derivatives involves high-yield heterocycloaddition of thiones with vinyltrimethylsilylketone, which can be further oxidized to S-oxides . These methods provide a foundation for the synthesis of 4-Imino-1,4-oxathiane 4-oxide;hydrochloride, suggesting that modifications of these procedures could potentially yield the desired compound.

Molecular Structure Analysis

The molecular structure of 4-Imino-1,4-oxathiane 4-oxide;hydrochloride would include a six-membered ring with one sulfur atom, one oxygen atom, and an imino group attached to the ring. The presence of the oxide group would introduce a sulfoxide functionality, which is known to influence the electronic properties of the molecule. The hydrochloride part of the compound would likely be ionic, possibly dissociating in polar solvents.

Chemical Reactions Analysis

While specific reactions of 4-Imino-1,4-oxathiane 4-oxide;hydrochloride are not detailed in the provided papers, the related chemistry of oxathiane derivatives can be insightful. For example, 1,3-Oxathiol-2-imines are prepared from active methylene ketones and esters, indicating that the oxathiane ring can participate in nucleophilic substitution reactions . The oxidation of 4H-1,3-Oxathiins to S-oxides suggests that the sulfur atom in the ring can undergo oxidation to form sulfoxides . These reactions are relevant to the potential reactivity of 4-Imino-1,4-oxathiane 4-oxide;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Imino-1,4-oxathiane 4-oxide;hydrochloride can be inferred from related compounds. Polyesters derived from 1,4-oxathian-2-ones exhibit low molecular weight and crystallinity . The thermal stability of these materials varies, with sulfoxide-containing polyesters being less stable than their sulfone counterparts . This suggests that the sulfoxide group in 4-Imino-1,4-oxathiane 4-oxide;hydrochloride may also affect its thermal stability. The hydrochloride form of the compound would be expected to have different solubility properties compared to its neutral form, potentially increasing its solubility in polar solvents.

Scientific Research Applications

Conformational Studies

Research into the conformational equilibria of 1,3-oxathiane-3-imides and oxides, including 4-Imino-1,4-oxathiane 4-oxide, has been conducted using low-temperature 13C-NMR spectroscopy. This research offers insights into the structural and conformational properties of these compounds (Claus & Jäger, 1984).

Reaction Mechanisms

Studies on 2-Imino-1,3-oxathiolane, a related compound, have observed spontaneous evolution of cyanic acid and formation of ethylene sulphide, indicative of characteristic rearrangements in these types of compounds (Menard, Wrigley & Chubb, 1961).

Spectroscopic Analysis

Insecticidal Properties

Research has shown that certain 1,3-oxathianes and their oxides, such as 1,3-oxathiane 3-oxides, are potent insecticides. Some derivatives have been found to be even more effective when oxidized (Palmer & Casida, 1995).

Molecular Structure Studies

Infrared and Raman spectra studies of 1,4-oxathiane-4-oxide have provided insights into its molecular structure, proposing a Cs chair form with an axial conformation (Hase & Kawano, 1978).

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

4-imino-1,4-oxathiane 4-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-8(6)3-1-7-2-4-8;/h5H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCTMQJBMMESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377035-65-7
Record name 4-imino-1,4lambda6-oxathian-4-one hydrochloride
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